molecular formula C13H12ClN3O2 B2804198 N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 923230-25-5

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2804198
CAS No.: 923230-25-5
M. Wt: 277.71
InChI Key: PPYMZFCQMCZNOQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 1,6-dihydropyridazine core with a methyl group at position 1, a ketone at position 6, and a carboxamide moiety at position 3 linked to a 5-chloro-2-methylphenyl substituent. The compound’s molecular formula is estimated to be C₁₃H₁₂ClN₃O₂ (molecular weight: ~289.7 g/mol), derived from its IUPAC name.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(14)7-11(8)15-13(19)10-5-6-12(18)17(2)16-10/h3-7H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMZFCQMCZNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a novel compound with potential therapeutic applications, has garnered attention due to its biological activity. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential as a pharmaceutical agent.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H11ClN2O
  • Molecular Weight : 234.68 g/mol
  • CAS Number : [Insert CAS number if available]

The compound features a dihydropyridazine core, which is significant for its biological activity.

Synthesis

The synthesis of N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The key steps include:

  • Formation of the Dihydropyridazine Core : Utilizing appropriate starting materials to construct the dihydropyridazine framework.
  • Substitution Reactions : Introducing the chloro and methyl groups onto the aromatic ring.
  • Carboxamide Formation : Converting the carboxylic acid derivative into the final amide product.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent effects:

Compound DerivativeMIC (µg/mL)Pathogen Targeted
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
100.30Escherichia coli

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for these compounds are in the nanomolar range, indicating strong antiproliferative activity:

Cell LineIC50 (nM)
L121050
HeLa30
A37540

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation by Staphylococcus aureus, highlighting its potential in treating biofilm-associated infections .
  • Anticancer Research : Another study investigated the compound's effects on human cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This suggests that it may be a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous pyridazine and pyridine derivatives (Table 1). Key differences lie in the heterocyclic core, substituent positions, and functional groups:

Compound Name & CAS Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1,6-Dihydropyridazine 1-CH₃, 6-O, 3-CONH-(5-Cl-2-Me-C₆H₃) C₁₃H₁₂ClN₃O₂ ~289.7 Rigid pyridazine core; chloro and methyl enhance lipophilicity; potential proteasome inhibition
5-Chloro-1-(3-Cl-benzyl)-N-(4-Cl-phenyl)-... (CAS 339024-51-0) Dihydropyridine 1-(3-Cl-benzyl), 3-CONH-(4-Cl-C₆H₄), 5-Cl C₁₉H₁₃Cl₃N₂O₂ 407.7 Pyridine core; tri-chlorinated structure increases hydrophobicity; possible applications in enzyme inhibition or antimicrobial activity
N-(3,4-Dimethoxyphenyl)-1-Me-6-oxo-... (CAS 923153-24-6) 1,6-Dihydropyridazine 1-CH₃, 6-O, 3-CONH-(3,4-di-OMe-C₆H₃) C₁₅H₁₇N₃O₄ 315.3 Electron-donating methoxy groups improve solubility; dimethoxy-phenyl may enhance hydrogen bonding with biological targets
N-(4-Fluoro-3-...)-1-(3-F-4-OMe-benzyl)-... (Compound 20) Pyridazinone 1-(3-F-4-OMe-benzyl), 3-CONH-(trans-3-OMe-cyclobutyl) C₂₄H₂₃F₂N₃O₄ 475.5 Bulky substituents (methoxycyclobutyl) may sterically hinder proteasome binding; fluorine enhances metabolic stability and membrane permeability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridazine-3-carboxylic acid derivatives and 5-chloro-2-methylaniline. Key steps include:

  • Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

  • Cyclization : Acid- or base-catalyzed cyclization to form the dihydropyridazine core .

  • Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., 1.2–1.5 eq) significantly impact yield. Design of Experiments (DOE) using fractional factorial designs can identify critical variables .

    Synthesis Step Key Parameters Optimal Conditions
    Amide CouplingSolvent, catalyst, stoichiometryDMF, EDC/HOBt, 1.2 eq amine
    CyclizationTemperature, reaction time70°C, 12–16 hrs

Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

  • Hydrogen Bonding : N–H···O and C–H···O interactions between the carboxamide and pyridazine moieties stabilize the lattice .
  • π-π Stacking : Aromatic rings (e.g., chlorophenyl group) contribute to planar stacking, enhancing crystallinity .
    • Procedure : Crystallize the compound in ethanol/water (3:1), collect data at 100 K, and refine using SHELX .

Q. What in vitro biological assays are recommended for initial pharmacological profiling?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., MAPK, EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, identical assay conditions) .
  • Dose-Response Curves : Generate full dose-response profiles (0.1–100 µM) to rule out false negatives/positives .
  • Structural Confirmation : Verify compound purity via HPLC (>98%) and NMR to exclude impurities as activity confounders .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR; PDB ID: 1M17) .

  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

  • QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .

    Computational Tool Application Output Metrics
    AutoDock VinaBinding affinity predictionΔG (kcal/mol), binding pose
    GROMACSStability of ligand-receptor complexRMSD, RMSF, hydrogen bond occupancy

Q. What strategies are employed to enhance the compound’s bioavailability through structural modification?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups to improve solubility (e.g., replace –CH₃ with –CH₂COOEt) .

  • Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (–CF₃) to enhance metabolic stability .

  • Salt Formation : Prepare hydrochloride or sodium salts to increase aqueous solubility .

    Modification Rationale Example
    Prodrug synthesisEnhance solubilityEthyl ester derivative
    Bioisosteric replacementImprove metabolic stability–Cl → –CF₃

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